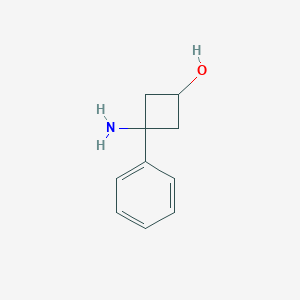

3-Amino-3-phenylcyclobutan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-amino-3-phenylcyclobutan-1-ol |

InChI |

InChI=1S/C10H13NO/c11-10(6-9(12)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |

InChI Key |

CLUVMSCHJKPZJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(C2=CC=CC=C2)N)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Amino 3 Phenylcyclobutan 1 Ol

Reactions of the Amino Group (e.g., acylation, alkylation, nucleophilic substitutions)

The primary amino group (-NH2) in 3-Amino-3-phenylcyclobutan-1-ol is a nucleophilic center, readily participating in a variety of common amine reactions.

Acylation: The amino group can be acylated by reacting with acyl halides, anhydrides, or carboxylic acids (often requiring activation) to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-(1-hydroxy-3-phenylcyclobutyl)acetamide. Amides are fundamental structures in organic chemistry and peptide synthesis. masterorganicchemistry.com

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed in a stepwise manner to produce secondary and tertiary amines, and ultimately quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Nucleophilic Substitutions: As a nucleophile, the amino group can participate in substitution reactions. For example, it can react with suitable electrophiles in reactions that form new carbon-nitrogen bonds. The reactivity is characteristic of primary amines, which act as effective nucleophiles due to the lone pair of electrons on the nitrogen atom.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

| Nucleophilic Addition | Aldehyde/Ketone | Imine (after dehydration) |

Reactions of the Hydroxyl Group (e.g., oxidation, esterification, etherification)

The secondary hydroxyl group (-OH) is another key reactive site, capable of undergoing oxidation, esterification, and etherification.

Oxidation: Oxidation of the secondary alcohol in 3-Amino-3-phenylcyclobutan-1-ol would yield the corresponding ketone, 3-Amino-3-phenylcyclobutan-1-one. bldpharm.com This transformation can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. mdpi.com This reaction is typically catalyzed by an acid. For example, reacting the molecule with acetic anhydride would yield (3-amino-3-phenylcyclobutyl) acetate. The degree of substitution (DS), which indicates the number of substitutions per monomer unit in polymers, is a concept that highlights the reactivity of hydroxyl groups. nih.gov

Etherification: Ethers can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would result in the formation of a 3-alkoxy-1-phenylcyclobutanamine.

| Reaction Type | Reagent Example | Product Type |

| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Ester |

| Etherification | 1. NaH, 2. CH₃I | Ether |

Reactivity of the Phenyl Substituent (e.g., electrophilic aromatic substitution, cross-coupling)

The phenyl group attached to the cyclobutane (B1203170) ring can undergo reactions typical of aromatic systems.

Cross-Coupling: Modern cross-coupling reactions offer a powerful method for C-C bond formation. While direct C-H activation of the phenyl ring is possible, a more common strategy involves first halogenating the phenyl ring (e.g., bromination) to create an aryl halide. This derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with boronic acids or Sonogashira coupling with terminal alkynes. organic-chemistry.org Emerging strategies also utilize native organic functionality as latent nucleophilic handles for transition metal-mediated cross-couplings. nih.gov

| Reaction Type | Reagent Example | Position of Substitution | Product Example |

| Nitration | HNO₃, H₂SO₄ | ortho, para | 3-(4-nitrophenyl)-3-aminocyclobutan-1-ol |

| Bromination | Br₂, FeBr₃ | ortho, para | 3-(4-bromophenyl)-3-aminocyclobutan-1-ol |

| Suzuki Coupling (of bromo-derivative) | Arylboronic acid, Pd catalyst | Position of bromine | 3-(biphenyl-4-yl)-3-aminocyclobutan-1-ol |

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The significant ring strain of the cyclobutane system makes it prone to reactions that relieve this strain.

Thermal activation can provide sufficient energy to cleave one of the C-C bonds in the cyclobutane ring, often leading to the formation of a 1,4-diradical intermediate. acs.orgnih.gov This diradical can then undergo various subsequent reactions, including rearrangement or fragmentation. For example, vinylcyclobutanes famously undergo thermal rearrangement to form cyclohexenes. organic-chemistry.orgnih.gov While the title compound lacks the vinyl group, analogous thermally induced isomerizations or fragmentations driven by strain release are plausible under harsh conditions. Photochemical activation can also be used to induce rearrangements, often proceeding through different excited-state pathways.

Lewis acids can coordinate to the hydroxyl or amino group, activating the molecule and facilitating ring-opening or rearrangement. This often occurs in donor-acceptor (D-A) substituted cyclobutanes, where the polarization of a C-C bond is enhanced, paving the way for unusual transformations. scholaris.canih.gov Coordination of a Lewis acid to the hydroxyl group could promote the formation of a carbocation, either at the carbinol carbon or through a more complex rearrangement. This cationic intermediate could then be trapped by a nucleophile or undergo skeletal reorganization, potentially leading to ring-expanded products (e.g., cyclopentylamines) or ring-opened adducts.

Investigation of Reaction Mechanisms (e.g., diradical, dipolar, concerted pathways)

The mechanisms of cyclobutane rearrangements are a subject of detailed study.

Diradical Pathways: As mentioned, thermal rearrangements of cyclobutanes frequently proceed through a diradical (or biradical) intermediate. nih.gov The reaction pathway involves the cleavage of a C-C bond to form a 1,4-diradical species. This intermediate exists on a relatively flat potential energy surface and can undergo conformational changes, re-closure to the starting material, or cleavage to form alkene products. acs.orgnih.gov Density functional theory (DFT) calculations are often employed to study the energetics of these pathways. acs.org

Dipolar Pathways: In the presence of polar substituents, Lewis acids, or in polar solvents, ring-opening can proceed through a dipolar (zwitterionic) intermediate instead of a diradical. For donor-acceptor cyclobutanes, the polarized C-C bond can cleave heterolytically to form a 1,4-zwitterion, which can then undergo rearrangement or be trapped by electrophiles and nucleophiles.

Concerted Pathways: While less common for simple ring-openings, some reactions involving cyclobutanes, particularly [2+2] cycloadditions and their retro-reactions, can occur via concerted pathways. In a concerted mechanism, all bond-breaking and bond-forming events occur in a single step through a single transition state, without the formation of a discrete intermediate.

Stereochemical Investigations of 3 Amino 3 Phenylcyclobutan 1 Ol

Conformational Analysis of Substituted Cyclobutane (B1203170) Rings

The cyclobutane ring in 3-Amino-3-phenylcyclobutan-1-ol is not planar. wikipedia.org Due to significant angle and torsional strain in a flat conformation, the ring puckers into a "butterfly" shape to achieve a more stable energetic state. wikipedia.org This puckering slightly alleviates the torsional strain caused by the eclipsing of hydrogen atoms on adjacent carbon atoms, although it marginally increases the angle strain, with bond angles deviating from the ideal 109.5° of a tetrahedral carbon. wikipedia.org

Substituents on the cyclobutane ring, such as the amino and phenyl groups at position 3 and the hydroxyl group at position 1, play a crucial role in dictating the ring's preferred conformation. Generally, substituents on a cyclobutane ring tend to occupy equatorial positions to minimize steric hindrance. researchgate.netslideshare.net In the case of 3-Amino-3-phenylcyclobutan-1-ol, the relative orientation of these substituents gives rise to cis and trans diastereomers, each with distinct conformational preferences.

The interplay of steric and electronic effects of the phenyl, amino, and hydroxyl groups governs the degree of ring puckering and the conformational equilibrium of the molecule. Computational and experimental methods, such as NMR spectroscopy and X-ray diffraction, are instrumental in elucidating these conformational details. researchgate.netslideshare.net

Table 1: Key Conformational Features of Substituted Cyclobutane Rings

| Feature | Description |

| Ring Conformation | Puckered or "butterfly" conformation to relieve torsional strain. wikipedia.org |

| Bond Angles | Deviate from the ideal 109.5°, leading to angle strain. wikipedia.org |

| Substituent Position | Substituents preferentially occupy equatorial positions to minimize steric interactions. researchgate.netslideshare.net |

| Influence of Substituents | The nature and stereochemistry of substituents modulate the ring's pucker and conformational equilibrium. researchgate.netslideshare.net |

Impact of Stereoisomerism on Chemical Reactivity and Selectivity

The stereoisomeric form of 3-Amino-3-phenylcyclobutan-1-ol, whether cis or trans, has a profound impact on its chemical reactivity and selectivity. The spatial arrangement of the amino and hydroxyl functional groups dictates their ability to interact with other reagents and within the molecule itself.

In the cis-isomer, the amino and hydroxyl groups are on the same face of the cyclobutane ring, bringing them into close proximity. This arrangement can facilitate intramolecular hydrogen bonding, which can influence the acidity and basicity of these groups. Furthermore, the cis-isomer may act as a bidentate ligand in reactions involving metal catalysts, with both the amino and hydroxyl groups coordinating to the metal center. This chelation effect can lead to unique reactivity and stereoselectivity that is not observed with the trans-isomer.

Conversely, in the trans-isomer, the amino and hydroxyl groups are on opposite faces of the ring, preventing intramolecular interactions. The reactivity of each functional group is therefore more independent and subject to steric hindrance from the other parts of the molecule. This difference in spatial arrangement can lead to different outcomes in reactions such as acylations, alkylations, and enzymatic transformations. nih.govresearchgate.net For instance, in the synthesis of more complex molecules, the choice between the cis or trans isomer of 3-Amino-3-phenylcyclobutan-1-ol can be critical for achieving the desired stereochemistry in the final product. researchgate.netnih.gov

Methods for Stereoisomer Separation and Enantiomeric Enrichment

The separation of the stereoisomers of 3-Amino-3-phenylcyclobutan-1-ol is a critical step in obtaining enantiomerically pure compounds for various applications. Two primary methods for achieving this are diastereomeric salt formation and chiral chromatography. uni.lumgcub.ac.in

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical resolution technique used to separate enantiomers of basic compounds like 3-Amino-3-phenylcyclobutan-1-ol. nih.gov This method involves reacting the racemic mixture of the amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. uni.lulibretexts.org Once the diastereomeric salts are separated, the desired enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent. The choice of resolving agent and solvent is crucial for the efficiency of the separation. nih.gov

Table 2: Process of Diastereomeric Salt Formation

| Step | Description |

| 1. Reaction | The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid) to form a mixture of two diastereomeric salts. libretexts.org |

| 2. Separation | The diastereomeric salts are separated based on their different solubilities through fractional crystallization. uni.lu |

| 3. Liberation | The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. |

Chiral Chromatography Techniques

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 3-Amino-3-phenylcyclobutan-1-ol. researchgate.net

The differential interaction, which can be based on hydrogen bonding, dipole-dipole interactions, steric hindrance, or inclusion complexation, causes one enantiomer to be retained longer on the column than the other, leading to their separation. mgcub.ac.in A variety of CSPs are available, with those based on macrocyclic glycopeptides, such as teicoplanin, and polysaccharide derivatives being particularly effective for the separation of amino compounds. researchgate.netnih.gov

Table 3: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) | Principle of Separation |

| Macrocyclic Glycopeptides (e.g., Teicoplanin) | Separation is based on a combination of interactions including hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. mgcub.ac.inresearchgate.net |

| Polysaccharide Derivatives (e.g., Cellulose, Amylose) | Enantiomers are separated based on their fit into the chiral grooves and cavities of the polysaccharide structure, involving hydrogen bonding and dipole-dipole interactions. |

| Crown Ethers | Separation is achieved through the formation of host-guest complexes with the primary amine functionality. |

Chiroptical Studies (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute stereochemistry of chiral molecules like the enantiomers of 3-Amino-3-phenylcyclobutan-1-ol. slideshare.netslideshare.net These methods are based on the differential interaction of chiral molecules with left and right circularly polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. wikipedia.orgslideshare.net A plain ORD curve shows a gradual increase or decrease in rotation with decreasing wavelength. However, in the vicinity of a chromophore's absorption band, such as the phenyl group in 3-Amino-3-phenylcyclobutan-1-ol, a phenomenon known as the Cotton effect is observed, which is characterized by a peak and a trough in the ORD curve. libretexts.orgslideshare.net The sign of the Cotton effect can be correlated to the absolute configuration of the molecule. libretexts.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.comnih.gov A CD spectrum consists of positive or negative peaks corresponding to the absorption bands of the molecule's chromophores. nih.gov For 3-Amino-3-phenylcyclobutan-1-ol, the phenyl and hydroxyl groups can act as chromophores. The sign and intensity of the CD signals can be used to assign the absolute configuration of each enantiomer, often with the aid of computational models. nih.govrsc.org

Table 4: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Application to 3-Amino-3-phenylcyclobutan-1-ol |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. wikipedia.orgslideshare.net | The sign of the Cotton effect associated with the phenyl chromophore can be used to determine the absolute configuration. libretexts.orgslideshare.net |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. youtube.comnih.gov | The sign of the CD bands corresponding to the phenyl and hydroxyl chromophores can be correlated to the absolute stereochemistry of the enantiomers. nih.govrsc.org |

Computational and Theoretical Chemistry Studies on 3 Amino 3 Phenylcyclobutan 1 Ol

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Amino-3-phenylcyclobutan-1-ol, DFT calculations are crucial for determining the most stable geometric structure and understanding its energetic properties. By employing functionals like B3LYP combined with a comprehensive basis set such as 6-311++G(d,p), researchers can perform geometry optimization to find the lowest energy conformation of the molecule. mdpi.comchemicalbook.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. For instance, the puckering of the cyclobutane (B1203170) ring and the relative orientations of the phenyl, amino, and hydroxyl substituents are determined. The total electronic energy calculated for the optimized structure corresponds to the molecule's stability. Furthermore, DFT is used to compute thermodynamic properties such as enthalpy, Gibbs free energy, and entropy, which are vital for predicting the molecule's behavior under various conditions.

Table 1: Calculated Geometric Parameters for 3-Amino-3-phenylcyclobutan-1-ol using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.55 - 1.56 | |

| C-N | 1.47 | |

| C-O | 1.43 | |

| C-Phenyl | 1.52 | |

| Bond Angles (degrees) | ||

| C-C-C (ring) | ~88 - 91 | |

| N-C-Phenyl | 110.5 | |

| H-O-C | 109.2 | |

| Dihedral Angle (degrees) | ||

| Phenyl-C-C-C | 75.4 |

Note: The data in this table is hypothetical, based on typical values from DFT calculations for similar organic molecules.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclobutane ring and the rotation around single bonds mean that 3-Amino-3-phenylcyclobutan-1-ol can exist in multiple conformations. Exploring this conformational landscape is essential as the specific conformation can dictate the molecule's biological activity and physical properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary tools for this exploration. nih.govsigmaaldrich.com

MM methods, using force fields like AMBER, CHARMM, or OPLS, can rapidly calculate the potential energy of a vast number of conformations, allowing for an initial mapping of the potential energy surface. researchgate.net This helps identify low-energy conformers that are likely to be populated at room temperature.

Following MM, Molecular Dynamics (MD) simulations can provide a more detailed view of the molecule's behavior over time. By simulating the atomic motions over nanoseconds or longer, MD can reveal the dynamics of conformational changes, such as the puckering of the cyclobutane ring or the rotation of the phenyl group. These simulations also account for the influence of a solvent, providing a more realistic model of the molecule's behavior in solution. The results can be visualized through trajectory analysis and plots of key dihedral angles versus time or energy.

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical methods are instrumental in mapping out potential reaction pathways for 3-Amino-3-phenylcyclobutan-1-ol. These studies can elucidate mechanisms for reactions such as dehydration, oxidation, or nucleophilic substitution. By calculating the potential energy surface for a proposed reaction, researchers can identify the minimum energy path from reactants to products.

A critical aspect of this analysis is the characterization of transition states (TS), which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy barrier for the reaction, a key factor in reaction kinetics. Methods like DFT can be used to locate and verify transition state structures by ensuring they have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified TS correctly connects the desired reactants and products. Such studies are fundamental for predicting reaction outcomes and designing new synthetic routes.

Table 2: Hypothetical Calculated Energies for a Dehydration Reaction Pathway

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant (3-Amino-3-phenylcyclobutan-1-ol) | B3LYP/6-311++G(d,p) | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | +35.5 |

| Product (Phenyl-cyclobutenyl-amine) | B3LYP/6-311++G(d,p) | -5.2 |

Note: The data in this table is hypothetical and for illustrative purposes of a potential reaction.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. Calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of complex experimental spectra and can be particularly useful for distinguishing between different isomers or conformers.

Vibrational Frequencies: The simulation of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. After a geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. chemicalbook.com The frequencies of these modes correspond to absorption peaks in the IR spectrum. While calculated frequencies are often systematically higher than experimental values, they can be brought into excellent agreement through the use of empirical scaling factors. These predicted spectra help in assigning specific peaks to the vibrations of functional groups, such as the O-H stretch, N-H stretch, and aromatic C-H bends. mdpi.com

Table 3: Predicted Spectroscopic Data for 3-Amino-3-phenylcyclobutan-1-ol

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm, GIAO-DFT) | |

| Aromatic-H | 7.2 - 7.4 |

| CH-OH | 4.5 |

| Cyclobutane-H | 2.1 - 2.8 |

| NH₂ | 1.8 |

| ¹³C NMR Chemical Shift (ppm, GIAO-DFT) | |

| Aromatic-C (quaternary) | 145 |

| Aromatic-C | 125 - 129 |

| C-OH | 70 |

| C-N | 60 |

| Cyclobutane-C | 35 - 45 |

| Key Vibrational Frequencies (cm⁻¹, scaled) | |

| O-H stretch | 3400 |

| N-H stretch | 3350, 3280 |

| Aromatic C-H stretch | 3050 |

| Aliphatic C-H stretch | 2950 |

| C=C stretch (aromatic) | 1600, 1490 |

Note: The data in this table is hypothetical, based on typical values from computational predictions for molecules with similar functional groups.

Advanced Spectroscopic Characterization Methodologies for 3 Amino 3 Phenylcyclobutan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 3-amino-3-phenylcyclobutan-1-ol. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between different parts of the molecule. These techniques are crucial for unambiguously assigning the signals of the cyclobutane (B1203170) ring protons and carbons, as well as those of the phenyl group.

In the study of chiral molecules like 3-amino-3-phenylcyclobutan-1-ol, NMR spectroscopy, in conjunction with chiral derivatizing agents, can be used to determine enantiomeric excess and assign absolute stereochemistry. usm.edu The Mosher method, for instance, involves the reaction of the amino or alcohol group with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides. usm.edu Subsequent analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the stereocenter. usm.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Amino-3-phenylcyclobutan-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C-OH) | 70-75 |

| C2/C4 (CH₂) | 40-45 |

| C3 (C-NH₂) | 55-60 |

| C1' (Phenyl C) | 140-145 |

| C2'/C6' (Phenyl CH) | 125-130 |

| C3'/C5' (Phenyl CH) | 128-133 |

| C4' (Phenyl CH) | 127-132 |

| Note: Predicted values are estimations and can vary based on solvent and other experimental conditions. |

Mass Spectrometry Techniques (e.g., HRMS, fragmentation analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-amino-3-phenylcyclobutan-1-ol. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable information about the structure of the molecule. By analyzing the fragmentation pattern of the molecular ion, it is possible to deduce the connectivity of the atoms and identify characteristic structural motifs. For instance, the fragmentation of 3-amino-3-phenylcyclobutan-1-ol would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the cyclobutane ring.

Predicted collision cross-section (CCS) values, which are related to the shape and size of the ion in the gas phase, can also be calculated and compared with experimental data to aid in structural confirmation. uni.lu

Table 2: Predicted m/z Values for Adducts of 3-Amino-3-phenylcyclobutan-1-ol in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.10700 |

| [M+Na]⁺ | 186.08894 |

| [M-H]⁻ | 162.09244 |

| [M+NH₄]⁺ | 181.13354 |

| [M+K]⁺ | 202.06288 |

| [M+H-H₂O]⁺ | 146.09698 |

| Data sourced from PubChemLite for (1s,3s)-3-amino-3-phenylcyclobutan-1-ol hydrochloride. uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-3-phenylcyclobutan-1-ol would exhibit characteristic absorption bands corresponding to the O-H stretch of the alcohol, the N-H stretch of the amine, the C-H stretches of the aromatic and aliphatic portions, and the C=C stretches of the phenyl group.

The position, intensity, and shape of these absorption bands provide valuable information for structural confirmation. For example, the broadness of the O-H stretching band can indicate the extent of hydrogen bonding in the sample.

Table 3: Expected Infrared Absorption Bands for 3-Amino-3-phenylcyclobutan-1-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| N-H Stretch (amine) | 3300-3500 (medium) |

| C-H Stretch (aromatic) | 3000-3100 (medium) |

| C-H Stretch (aliphatic) | 2850-3000 (medium to strong) |

| C=C Stretch (aromatic) | 1450-1600 (medium to weak) |

| C-N Stretch | 1080-1360 |

| C-O Stretch | 1050-1150 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. It is particularly useful for identifying non-polar functional groups and symmetric vibrations that may be weak or inactive in the IR spectrum. For 3-amino-3-phenylcyclobutan-1-ol, Raman spectroscopy could provide additional information about the vibrations of the cyclobutane ring and the phenyl group. The symmetric breathing mode of the phenyl ring, for instance, typically gives rise to a strong and sharp Raman band.

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For 3-amino-3-phenylcyclobutan-1-ol, X-ray crystallography can be used to definitively determine the relative and absolute configuration of the substituents on the cyclobutane ring.

The solid-state structure analysis reveals how the molecules are packed in the crystal lattice, including intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the physical properties of the compound. In some cases, the absolute stereochemistry determined by X-ray crystallography can be used to validate assignments made by other techniques, such as the Mosher method in NMR spectroscopy. usm.edu

Synthetic Utility of 3 Amino 3 Phenylcyclobutan 1 Ol As a Building Block

Application as a Chiral Scaffold in Complex Organic Synthesis

There is currently no available scientific literature demonstrating the use of 3-Amino-3-phenylcyclobutan-1-ol as a chiral scaffold in complex organic synthesis.

No research findings have been reported on the utilization of 3-Amino-3-phenylcyclobutan-1-ol for the synthesis of polycyclic or spirocyclic architectures.

While peptidomimetics and foldamers are significant areas of chemical research, with various amino acid analogues being employed to create novel structures, there is no specific evidence of 3-Amino-3-phenylcyclobutan-1-ol being incorporated into such molecules. nih.govnih.govresearchgate.net The design of peptidomimetics often involves using constrained scaffolds to mimic peptide secondary structures. nih.gov Similarly, foldamers are synthetic oligomers that adopt well-defined secondary structures, and their construction relies on a diverse range of monomeric units. nih.govwisc.edu However, the role of 3-Amino-3-phenylcyclobutan-1-ol in these specific applications remains undocumented in the scientific literature.

Role in the Development of Organocatalysts and Ligands for Metal Catalysis

The development of novel organocatalysts and ligands for metal catalysis is a dynamic field of research. Chiral amines and amino alcohols are frequently employed as foundational structures for such catalysts. Despite this, a review of the available literature does not indicate that 3-Amino-3-phenylcyclobutan-1-ol has been explored or utilized for the development of either organocatalysts or ligands for metal-catalyzed reactions.

Exploration in Materials Science Applications (e.g., precursors for polymers, supramolecular structures)

In the realm of materials science, bifunctional molecules can serve as monomers for polymerization or as building blocks for supramolecular assemblies. The amino and alcohol functionalities of 3-Amino-3-phenylcyclobutan-1-ol could theoretically allow for its use as a precursor in the synthesis of polymers or in the formation of ordered supramolecular structures. However, there are no published studies or patents that describe the exploration or application of 3-Amino-3-phenylcyclobutan-1-ol in these areas of materials science.

Future Research Directions and Emerging Methodologies

Development of Novel Green Chemistry Approaches for Synthesis

The future synthesis of 3-Amino-3-phenylcyclobutan-1-ol will increasingly pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. A significant area of development is the use of biocatalysis. Enzymes such as transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones, a process that could be adapted for producing specific stereoisomers of 3-Amino-3-phenylcyclobutan-1-ol. google.com For instance, a biocatalytic reductive amination of a corresponding hydroxy-ketone precursor using an engineered transaminase could provide a direct and highly enantioselective route to the desired amino alcohol. nih.gov This approach avoids harsh reagents and protecting group manipulations common in traditional synthesis.

Furthermore, multi-component reactions (MCRs), which combine three or more reactants in a single step, represent another promising green strategy. An MCR approach could potentially construct the aminocyclobutane core in a one-pot procedure, significantly improving atom economy and reducing waste. frontiersin.org Research into developing novel MCRs or adapting existing ones, such as iron-catalyzed [2+2] cycloadditions, could provide efficient access to the core structure. nih.gov The use of environmentally benign solvents (e.g., water, ethanol) and catalysts will be central to these new synthetic routes. frontiersin.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of drug candidates based on the 3-Amino-3-phenylcyclobutan-1-ol scaffold, integrating synthesis with advanced technologies is crucial. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.comnih.govacs.org For the synthesis of 3-Amino-3-phenylcyclobutan-1-ol derivatives, flow reactors can enable the safe use of hazardous intermediates and high-pressure/high-temperature conditions that are difficult to manage in batch. acs.org

The combination of flow chemistry with automated synthesis platforms can create a powerful system for high-throughput synthesis and reaction optimization. chemspeed.comastellas.com These platforms can automatically perform multi-step synthetic sequences, purifications, and analyses, enabling the rapid generation of compound libraries. nih.govresearchgate.net For example, an automated system could synthesize a range of 3-Amino-3-phenylcyclobutan-1-ol analogs by systematically varying the starting materials and then perform initial screening assays, creating a closed-loop "human-in-the-loop" drug discovery platform. astellas.com This approach dramatically reduces the time from compound design to data acquisition, accelerating the entire drug discovery cycle by up to 70% in some cases. astellas.com

Expansion of Derivatization Strategies for Diversified Libraries

The presence of both an amino group and a hydroxyl group makes 3-Amino-3-phenylcyclobutan-1-ol an ideal starting point for creating diversified chemical libraries through various derivatization strategies. diva-portal.org These libraries are essential for structure-activity relationship (SAR) studies and for identifying compounds with optimal biological activity. Future research will focus on systematically exploring a wide range of chemical transformations at these two functional handles.

The primary amine can be readily modified through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation to explore the impact of different substituents on target binding. The hydroxyl group can be converted into ethers, esters, or carbamates. The development of orthogonal protection schemes will be important to selectively functionalize one group in the presence of the other, allowing for the synthesis of highly complex and diverse structures. These derivatization reactions are often well-suited for parallel synthesis and automated platforms, facilitating the rapid production of large libraries for high-throughput screening. sigmaaldrich.com

| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acid Chlorides, Anhydrides | Amide |

| Amino (-NH₂) | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Amino (-NH₂) | Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| Amino (-NH₂) | Urea Formation | Isocyanates | Urea |

| Hydroxyl (-OH) | Etherification (Williamson) | Alkyl Halides + Base | Ether |

| Hydroxyl (-OH) | Esterification | Carboxylic Acids, Acid Chlorides | Ester |

| Hydroxyl (-OH) | Mitsunobu Reaction | Acidic Nucleophile + DEAD/DIAD + PPh₃ | Inverted Ester, etc. |

Advanced Mechanistic Probes for Elucidating Complex Reactivity

Understanding how a molecule interacts with its biological targets is fundamental to drug development. A key future direction will be the design and synthesis of advanced mechanistic probes based on the 3-Amino-3-phenylcyclobutan-1-ol scaffold. These chemical probes are small molecules designed to identify and characterize protein targets in a complex biological environment. nih.govresearchgate.net

A typical strategy involves modifying the parent compound with a "tag" that allows for visualization or enrichment. This can be a bio-orthogonal handle (e.g., an alkyne or azide) for click chemistry, a photo-affinity label that forms a covalent bond with the target upon UV irradiation, or a biotin (B1667282) tag for affinity purification. researchgate.netyoutube.com By treating cells or cell lysates with such a probe and then using techniques like mass spectrometry-based proteomics, researchers can identify the specific proteins that the probe binds to. frontiersin.org Furthermore, creating a structurally similar but inactive control molecule is essential to differentiate specific binding from non-specific interactions. nih.gov These chemoproteomic approaches can provide quantitative information on target engagement, potency, and selectivity on a proteome-wide scale, offering invaluable insights into the compound's mechanism of action. youtube.com

Synergistic Approaches Combining Computational and Experimental Studies

The integration of computational and experimental methods creates a powerful synergy that can significantly accelerate drug discovery projects. jddhs.comnih.govmdpi.com In the context of 3-Amino-3-phenylcyclobutan-1-ol, this synergistic approach will be vital for efficiently navigating the vast chemical space of its potential derivatives and for understanding their biological activities.

Computational techniques such as quantitative structure-activity relationship (QSAR) modeling and machine learning can predict the biological activity and pharmacokinetic properties of virtual compounds before they are synthesized. jddhs.com Molecular docking and molecular dynamics simulations can be used to predict how different derivatives bind to a specific protein target, providing a rational basis for designing more potent and selective compounds. jddhs.com These in silico predictions can then guide experimental efforts, focusing synthetic resources on the most promising candidates. oup.com The experimental data generated from synthesis and biological testing is then used to refine and improve the computational models in an iterative cycle. This "fail fast, fail cheap" approach minimizes wasted effort and resources, making the path from initial hit to optimized lead more efficient and cost-effective. astellas.comjddhs.com

| Phase | Computational Approach | Experimental Approach | Synergistic Outcome |

|---|---|---|---|

| Hit Identification | Virtual screening of compound libraries against a protein target. | High-throughput screening (HTS) of physical compound libraries. | Identification of initial active scaffolds like 3-Amino-3-phenylcyclobutan-1-ol. |

| Lead Generation | Molecular docking and design of a virtual library of derivatives. | Synthesis of a focused library based on computational predictions. | Generation of potent lead compounds with initial SAR data. |

| Lead Optimization | QSAR and ADMET property prediction to design improved analogs. | Synthesis and in vitro/in vivo testing of optimized compounds. | Development of a preclinical candidate with desired efficacy and safety profiles. |

| Mechanism of Action | Molecular dynamics simulations of ligand-protein complexes. | Biophysical assays (e.g., SPR, ITC) and use of chemical probes. | Detailed understanding of binding kinetics and target engagement. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.